molecular formula C15H17N3O B7508375 2,3-dihydroindol-1-yl-(5-propyl-1H-pyrazol-3-yl)methanone

2,3-dihydroindol-1-yl-(5-propyl-1H-pyrazol-3-yl)methanone

Cat. No.: B7508375
M. Wt: 255.31 g/mol
InChI Key: VHVRVZJKBNOUGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dihydroindol-1-yl-(5-propyl-1H-pyrazol-3-yl)methanone, also known as DPIPM, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective inhibitor of protein kinase C (PKC), which is an enzyme that plays a critical role in various physiological processes. In

Mechanism of Action

2,3-dihydroindol-1-yl-(5-propyl-1H-pyrazol-3-yl)methanone selectively inhibits PKC by binding to the enzyme's regulatory domain, preventing it from being activated by second messengers. This results in a decrease in PKC activity, which can have a variety of effects on cellular processes. The selective inhibition of PKC by this compound makes it a valuable tool for studying the role of PKC in various physiological and pathological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Inhibition of PKC by this compound has been shown to reduce cell proliferation and induce apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects, as PKC is involved in the regulation of inflammatory processes. This compound has also been studied for its potential applications in neuroprotection, as PKC is involved in the regulation of neuronal survival and death.

Advantages and Limitations for Lab Experiments

2,3-dihydroindol-1-yl-(5-propyl-1H-pyrazol-3-yl)methanone has several advantages for use in lab experiments. Its selective inhibition of PKC allows for the study of the role of this enzyme in various cellular processes. Additionally, this compound has been optimized for purity and yield, making it suitable for use in a variety of experiments. However, there are also limitations to the use of this compound in lab experiments. Its selectivity for PKC means that it may not be suitable for studying other enzymes or cellular processes. Additionally, the effects of this compound on cellular processes may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for research on 2,3-dihydroindol-1-yl-(5-propyl-1H-pyrazol-3-yl)methanone. One area of research is the study of the role of PKC in cancer and the potential applications of this compound in cancer treatment. Additionally, this compound may have potential applications in the treatment of neurodegenerative diseases, as PKC is involved in the regulation of neuronal survival and death. Further research is also needed to better understand the effects of this compound on cellular processes and to optimize its use in lab experiments.

Synthesis Methods

The synthesis of 2,3-dihydroindol-1-yl-(5-propyl-1H-pyrazol-3-yl)methanone involves a multi-step process that starts with the reaction of 5-propyl-1H-pyrazole-3-carboxylic acid with thionyl chloride to form 5-propyl-1H-pyrazole-3-carbonyl chloride. This intermediate is then reacted with 2,3-dihydroindole to form the final product, this compound. The synthesis of this compound has been optimized to improve the yield and purity of the compound, making it suitable for use in scientific research.

Scientific Research Applications

2,3-dihydroindol-1-yl-(5-propyl-1H-pyrazol-3-yl)methanone has been extensively studied for its potential applications in scientific research. One of the main areas of research is the study of PKC, which is an enzyme that plays a critical role in various physiological processes. This compound has been shown to selectively inhibit PKC, making it a valuable tool for studying the role of PKC in various cellular processes. Additionally, this compound has been studied for its potential applications in cancer research, as PKC is often overexpressed in cancer cells.

Properties

IUPAC Name

2,3-dihydroindol-1-yl-(5-propyl-1H-pyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-2-5-12-10-13(17-16-12)15(19)18-9-8-11-6-3-4-7-14(11)18/h3-4,6-7,10H,2,5,8-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVRVZJKBNOUGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NN1)C(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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